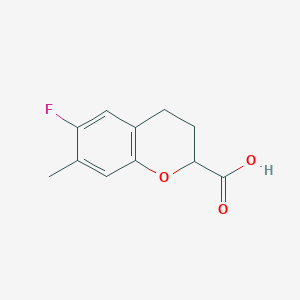

6-Fluoro-7-methylchroman-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11FO3 |

|---|---|

Molecular Weight |

210.20 g/mol |

IUPAC Name |

6-fluoro-7-methyl-3,4-dihydro-2H-chromene-2-carboxylic acid |

InChI |

InChI=1S/C11H11FO3/c1-6-4-10-7(5-8(6)12)2-3-9(15-10)11(13)14/h4-5,9H,2-3H2,1H3,(H,13,14) |

InChI Key |

HASHYRYSVKMTMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CCC(O2)C(=O)O)C=C1F |

Origin of Product |

United States |

Synthesis and Chemical Transformations of 6 Fluoro 7 Methylchroman 2 Carboxylic Acid and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Chroman-2-carboxylic Acid Core

The design of a synthetic route for complex molecules like 6-Fluoro-7-methylchroman-2-carboxylic acid begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.

Common Precursors and Starting Materials

The synthesis of the chroman-2-carboxylic acid core typically relies on readily available precursors. For the specific target, this compound, key starting materials would include appropriately substituted phenols and three-carbon synthons.

A common starting point for the synthesis of chroman-2-carboxylic acids is a substituted phenol (B47542). In the case of our target molecule, p-fluorophenol would be a logical starting material. google.com Another crucial component is a three-carbon unit that will ultimately form the pyran ring and the carboxylic acid moiety. Dimethyl acetylenedicarboxylate is a frequently employed reagent for this purpose. google.com

Other relevant precursors for the synthesis of various chroman analogues include 2'-hydroxyacetophenones and various aldehydes. acs.org For instance, the reaction of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde can lead to the formation of a chroman-4-one, which can be a key intermediate. acs.org The chroman-2-carboxylic acid moiety itself is a valuable building block for more complex molecules, such as those used in the synthesis of Rho kinase inhibitors and anti-bacterial compounds. pharmaffiliates.comnih.gov

Cyclization Strategies for Chroman Ring Formation

The formation of the chroman ring is a critical step in the synthesis. Several cyclization strategies have been developed to achieve this transformation efficiently.

One common approach involves an intramolecular cyclization of a suitably functionalized intermediate. For example, a 2-(p-fluorophenoxy)butenedioic acid, derived from the reaction of p-fluorophenol and dimethyl acetylenedicarboxylate, can be cyclized in the presence of a strong acid like concentrated sulfuric acid to form a 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid. google.com This chromone (B188151) intermediate can then be further transformed to the desired chroman.

Another strategy is the oxa-Michael/1,6-conjugated addition . This method has been used for the diastereoselective synthesis of chromans bearing spirobenzofuranone scaffolds. researchgate.net This type of reaction involves the cyclization of ortho-hydroxyphenyl-substituted para-quinone methides with active olefins. researchgate.net

Triflimide-catalyzed annulations of benzylic alcohols and alkenes also provide a route to chromane (B1220400) derivatives. chemrxiv.org This cascade sequence involves the formation of a delocalized carbocation, followed by allylsilane addition and subsequent intramolecular cycloetherification. chemrxiv.org The choice of cyclization strategy often depends on the desired substitution pattern and the availability of starting materials. These strategies are crucial in constructing the core heterocyclic structure of the target molecule. nih.govuni-kiel.de

Synthetic Methodologies for 6-Fluoro-chroman-2-carboxylic Acid and its Precursors

The synthesis of 6-fluoro-chroman-2-carboxylic acid and its precursors can be achieved through various methodologies, each with its own advantages in terms of yield, purity, and scalability.

Catalytic Hydrogenation Approaches for Chroman-2-carboxylic Acids

Catalytic hydrogenation is a key step in converting unsaturated precursors, such as chromone-2-carboxylic acids, into the corresponding saturated chroman-2-carboxylic acids. rsc.orgrsc.orgresearchgate.net This reduction is typically the final step in many synthetic routes.

A specific method for the preparation of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid. google.com This reaction is often carried out using a palladium on activated charcoal (Pd/C) catalyst under hydrogen pressure. chemicalbook.com The reaction is typically performed in a solvent like acetic acid at elevated temperatures (75-80°C). chemicalbook.com The hydrogenation of carboxylic acids to alcohols is a related but more challenging transformation that often requires harsher conditions. d-nb.infoyoutube.com

The efficiency of the hydrogenation can be influenced by the catalyst, solvent, temperature, and hydrogen pressure. The choice of these parameters is critical for achieving high yields and purity of the final product.

Multi-step Synthetic Routes from Fluorinated Phenols

The synthesis of 6-fluoro-chroman-2-carboxylic acid often begins with a fluorinated phenol, such as p-fluorophenol. A multi-step sequence is then employed to build the chroman ring and introduce the carboxylic acid functionality.

One documented route starts with the addition reaction of p-fluorophenol and dimethyl acetylenedicarboxylate to generate dimethyl 2-(p-fluorophenoxy)acetylenedicarboxylate. google.com This intermediate is then hydrolyzed under alkaline conditions to yield 2-(p-fluorophenoxy)butenedioic acid. google.com Subsequent cyclization in concentrated sulfuric acid affords 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid. google.com Finally, as described in the previous section, this intermediate undergoes catalytic hydrogenation to produce the target molecule, 6-fluorochroman-2-carboxylic acid. google.com

The synthesis of related fluorinated quinolone dicarboxylic acids also often starts from fluorinated precursors, highlighting the importance of fluorinated building blocks in medicinal chemistry. researchgate.net The development of synthetic routes to various substituted phenols, including those with fluorine substituents, is an active area of research. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing byproducts. This involves a systematic investigation of various reaction parameters.

For the synthesis of chroman derivatives, several factors can be optimized. In the case of a domino reaction to form chromans, the choice of solvent was found to have a significant impact on the yield and diastereoselectivity. researchgate.net Acetonitrile (MeCN) was identified as a suitable solvent, providing a high yield of the chroman product. researchgate.net

In the synthesis of ester-containing chroman-4-ones, the oxidant and reaction temperature were key parameters to optimize. mdpi.com Ammonium persulfate ((NH₄)₂S₂O₈) was found to be a superior oxidant compared to others, and a reaction temperature of 90°C provided the best yield. mdpi.com For microwave-assisted synthesis of chromone-2-carboxylic acids, parameters such as the type of base, number of reagent equivalents, solvent, and reaction time were systematically varied to achieve optimal conditions. nih.gov

The table below summarizes the optimization of conditions for a cascade radical annulation reaction to produce an ester-containing chroman-4-one, demonstrating the systematic approach to improving reaction outcomes. mdpi.com

| Entry | Oxidant | Solvent | Temperature (°C) | Yield (%) |

| 1 | (NH₄)₂S₂O₈ | DMSO/H₂O | 80 | 76 |

| 2 | K₂S₂O₈ | DMSO/H₂O | 80 | N.D. |

| 3 | Na₂S₂O₈ | DMSO/H₂O | 80 | N.D. |

| 4 | TBHP | DMSO/H₂O | 80 | N.D. |

| 5 | Selectfluor | DMSO/H₂O | 80 | N.D. |

| 6 | PhI(OAc)₂ | DMSO/H₂O | 80 | N.D. |

| 7 | (NH₄)₂S₂O₈ | DMSO/H₂O | 90 | 81 |

| 8 | (NH₄)₂S₂O₈ | DMSO/H₂O | 100 | 78 |

| N.D. = Not Detected. Data sourced from a study on the synthesis of ester-containing chroman-4-ones. mdpi.com |

Synthetic Methodologies for 7-Methylchroman-2-carboxylic Acid and its Derivatives

A common strategy involves the Pechmann condensation to form a coumarin (B35378) intermediate, which can then be further modified. For instance, the synthesis of 7-hydroxy-4-methyl coumarin is achieved through the condensation of resorcinol (B1680541) and ethyl acetoacetate (B1235776) in the presence of concentrated sulfuric acid. slideshare.net A related approach to a coumarin-3-carboxylic acid ester involves the reaction of a substituted phenol with a malonate derivative. For example, 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid methyl ester is synthesized from 2,4-dihydroxybenzaldehyde (B120756) and dimethyl malonate in methanol (B129727) with a piperidine (B6355638) catalyst. chemicalbook.com

Following the formation of a substituted coumarin, the next step would typically involve the reduction of the double bond in the pyranone ring and subsequent modification of the substituent at the 7-position if necessary. For the synthesis of 6-fluorochroman-2-carboxylic acid, a known route starts with p-fluorophenol and dimethyl acetylenedicarboxylate, which undergo an addition reaction, followed by hydrolysis and cyclization to form 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid. The final step is a pressurized hydrogenation over a palladium on carbon (Pd/C) catalyst to reduce the ketone and the double bond, yielding the chroman-2-carboxylic acid.

A plausible synthetic route to 7-methylchroman-2-carboxylic acid would likely start from 3-methylphenol, which would first be formylated to introduce a hydroxyl group ortho to the existing hydroxyl, a necessary precursor for forming the chroman ring. This intermediate could then undergo reactions analogous to those described for the 6-fluoro analogue to yield the desired 7-methylchroman-2-carboxylic acid.

Stereoselective Synthesis and Resolution of this compound Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, obtaining enantiomerically pure forms of this compound is of significant interest. This can be achieved through the resolution of a racemic mixture or by asymmetric synthesis.

Enzymatic Resolution Techniques Utilizing Esterases

Enzymatic resolution is a powerful and environmentally benign method for separating enantiomers. This technique has been successfully applied to the resolution of racemic 6-fluoro-chroman-2-carboxylic acid (FCCA). The process utilizes two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus.

The substrate for the resolution is the racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC). In a biphasic system of aqueous buffer and toluene, the esterases selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

Specifically, EstS catalyzes the hydrolysis of the methyl ester to produce (S)-6-fluoro-chroman-2-carboxylic acid with an enantiomeric excess (ee) of over 99%. Conversely, EstR facilitates the hydrolysis to yield (R)-6-fluoro-chroman-2-carboxylic acid with a high ee of 95-96%. A sequential batch resolution process using immobilized cells containing these esterases has been developed. This innovative method allows for the sequential recovery of both the (S)- and (R)-enantiomers with high purity and a total molar yield of 93.5% over ten batches. This enzymatic approach presents a significant improvement over traditional chemical resolution methods in terms of efficiency and environmental impact.

Table 1: Enzymatic Resolution of Racemic Methyl 6-Fluoro-chroman-2-carboxylate

| Enzyme | Target Enantiomer | Enantiomeric Excess (ee) |

|---|---|---|

| EstS | (S)-6-fluoro-chroman-2-carboxylic acid | >99% |

| EstR | (R)-6-fluoro-chroman-2-carboxylic acid | 95-96% |

Chemical Chiral Resolution Methods

Classical chemical resolution relies on the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine. These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org After separation, the desired enantiomer of the carboxylic acid is recovered by treating the diastereomeric salt with an acid to remove the resolving agent.

Commonly used chiral resolving agents for carboxylic acids include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. libretexts.org The choice of the resolving agent and the solvent system is crucial and often determined empirically to achieve efficient separation of the diastereomers. The process is monitored by measuring the optical rotation of the crystallized salt; recrystallization is continued until a constant rotation is achieved, indicating the isolation of a pure diastereomer. libretexts.org While effective, this method can be laborious and may result in the loss of a significant portion of the material.

Asymmetric Synthetic Approaches

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral molecule, thus avoiding the need for resolution. For the synthesis of chiral chroman-2-carboxylic acids, asymmetric hydrogenation of a suitable prochiral precursor is a promising strategy. Transition metal catalysts complexed with chiral ligands can effectively catalyze the enantioselective hydrogenation of α,β-unsaturated carboxylic acids. For example, nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids has been shown to produce chiral α-substituted propionic acids with high enantiomeric excess. nih.gov A similar approach could be envisioned for the synthesis of this compound, starting from the corresponding 6-fluoro-7-methyl-2H-chromene-2-carboxylic acid.

Organocatalysis provides another powerful avenue for asymmetric synthesis. Chiral small molecules, such as proline and its derivatives, can catalyze a variety of enantioselective reactions. While direct organocatalytic synthesis of the target molecule has not been specifically reported, the principles of asymmetric organocatalysis could be applied to construct the chiral chroman ring system with high stereocontrol.

Derivatization Strategies for this compound

The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into other functionalities, such as amides and esters, to explore structure-activity relationships or to facilitate further synthetic transformations.

Modifications at the Carboxylic Acid Moiety (e.g., amides, esters)

Amide Formation: Amides are typically synthesized from carboxylic acids by reaction with an amine in the presence of a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. For instance, the synthesis of novel 7-aza-coumarine-3-carboxamides has been achieved by heating the corresponding carboxylic acid with an amine in the presence of phosphorus oxychloride. nih.gov A similar strategy could be employed for the amidation of this compound.

Ester Formation: Esterification of carboxylic acids is commonly achieved through the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.net For example, methyl 6-fluorochroman-2-carboxylate is synthesized by treating 6-fluorochroman-2-carboxylic acid with methanol and catalytic sulfuric acid. Another approach involves the reaction of the carboxylate salt with an alkyl halide. For instance, allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate was synthesized by reacting the corresponding carboxylic acid with allyl bromide. These methods are generally applicable and could be used to prepare a variety of ester derivatives of this compound.

Table 2: Common Derivatization Reactions of Carboxylic Acids

| Derivative | Reagents | General Method |

|---|---|---|

| Amide | Amine, Coupling Agent (e.g., DCC, EDC) or SOCl₂ | Activation of the carboxylic acid followed by nucleophilic attack by the amine. |

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) or Alkyl Halide | Fischer esterification or Williamson ether synthesis-like reaction with the carboxylate. |

Substituent Modifications on the Chroman Ring System

The chemical architecture of this compound offers multiple positions for structural modification to modulate its physicochemical and pharmacological properties. These modifications can be broadly categorized into alterations of the aromatic ring substituents and transformations of the pyran ring.

Aromatic Ring Modifications

The benzene (B151609) portion of the chroman ring, featuring a fluorine and a methyl group, can be further functionalized to explore structure-activity relationships. While specific literature on the direct modification of this compound is limited, general methodologies for the functionalization of related chromone and chroman systems can be considered.

One versatile approach involves the use of microwave-assisted synthesis, which has been successfully employed to create libraries of substituted chromone-2-carboxylic acids from various 2'-hydroxyacetophenone derivatives. nih.gov This method allows for the introduction of a range of substituents, including halogens and alkyl groups, onto the aromatic ring, with good to excellent yields. nih.gov For instance, the reaction of a suitably substituted 2'-hydroxyacetophenone with diethyl oxalate (B1200264) in the presence of a base under microwave irradiation can afford the corresponding chromone-2-carboxylic acid, which can then be reduced to the chroman-2-carboxylic acid.

Another strategy for introducing substituents onto the chroman framework is through a doubly decarboxylative Giese reaction under visible light photoredox catalysis. rsc.org This method has been used to synthesize 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones. rsc.org While this modifies a different part of the chroman skeleton, the underlying principles of radical addition could potentially be adapted for the functionalization of the aromatic ring.

Furthermore, electrophilic aromatic substitution reactions could be employed, although the directing effects of the existing fluorine, methyl, and ether functionalities would need to be carefully considered. The fluorine at position 6 and the methyl group at position 7 would influence the regioselectivity of further substitutions.

Pyran Ring Modifications

The pyran ring of the chroman system also presents opportunities for chemical transformation. For instance, the ketone in 6-fluoro-4-oxochroman-2-carboxylic acid, an intermediate in the synthesis of related compounds, can be a handle for various chemical modifications before its reduction to the chroman. nih.govnih.gov

Additionally, methods for the synthesis of 2-substituted chroman-4-ones via intramolecular Mitsunobu cyclization have been reported. researchgate.net While this leads to a different oxidation state at the 4-position, it highlights the potential for diverse functionalization at the 2-position of the chroman ring system.

Prodrug Design Considerations

The carboxylic acid functional group of this compound is a prime target for prodrug design. Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in the body through enzymatic or chemical transformation. cbspd.com This approach is often used to improve properties such as solubility, stability, and bioavailability.

Ester Prodrugs

The most common prodrug strategy for carboxylic acids is the formation of esters. cbspd.com Esterification can mask the polar carboxylic acid group, thereby increasing lipophilicity and enhancing membrane permeability. cbspd.com A variety of alcohols can be used to create ester prodrugs with a range of physicochemical properties. cbspd.com The in vivo hydrolysis of these esters back to the active carboxylic acid is typically mediated by ubiquitous esterase enzymes. cbspd.com

For example, simple alkyl or aryl esters can be synthesized. To enhance water solubility, alcohols containing amine or additional carboxylate groups can be utilized. cbspd.com The rate of hydrolysis can be fine-tuned by steric and electronic manipulations of the alcohol moiety.

Amide Prodrugs

While less common due to their generally higher stability in vivo, amides can also be formed from the carboxylic acid. cbspd.com The enzymatic cleavage of amides to release the parent drug is typically slower than that of esters. cbspd.com

Other Prodrug Strategies

More advanced prodrug strategies could also be employed. For instance, the synthesis of amino acid prodrugs has been explored for related heterocyclic carboxylic acids to improve oral absorption. google.com Another approach involves the creation of phosphate (B84403) prodrugs to significantly enhance aqueous solubility. mdpi.com The design of such prodrugs for this compound would aim to optimize its pharmacokinetic profile for a specific therapeutic application.

Structure Activity Relationship Sar Studies of 6 Fluoro 7 Methylchroman 2 Carboxylic Acid Derivatives

Impact of Fluorine Substitution at Position 6 on Biological Activity and Molecular Interactions

The introduction of a fluorine atom at the 6-position of the chroman ring has a marked influence on the biological activity of these derivatives. This is attributed to fluorine's unique properties, including its small size, high electronegativity, and its ability to form strong carbon-fluorine bonds.

Research on related chromone (B188151) carboxamide derivatives has shown that the presence of a 6-fluoro substituent on the chromone nucleus has a positive impact on cytotoxic activity against various cancer cell lines. nih.gov This enhancement of activity is often linked to the altered physicochemical properties the fluorine atom imparts. The C-F bond is highly polarized, yet it is a poor hydrogen bond acceptor. researchgate.net This characteristic can block metabolic attack at that position and influence how the molecule interacts with its biological target, favoring orthogonal multipolar interactions (e.g., C–F···C=O) over traditional hydrogen bonds. researchgate.net

The significance of the 6-fluoro substituent is further underscored by its presence in key pharmaceutical agents. For instance, (S)-6-fluoro-4-oxochroman-2-carboxylic acid is a crucial intermediate in the synthesis of Fidarestat, a potent inhibitor of the aldose reductase enzyme investigated for the treatment of diabetic complications. nih.gov Similarly, (S)-6-fluorochroman-2-carboxylic acid serves as a primary raw material for Nebivolol, a beta-blocker used to treat high blood pressure. researchgate.net The consistent presence of the 6-fluoro group in these potent molecules highlights its critical role in achieving the desired therapeutic effect, likely by enhancing binding affinity, improving metabolic stability, or modulating membrane permeability. The enzymatic resolution of racemic 6-fluoro-chroman-2-carboxylic acids (FCCAs) has been developed specifically because these chiral building blocks are pivotal in the pharmaceutical industry. bldpharm.commdpi.com

Role of Methyl Substitution at Position 7 on Biological Activity and Molecular Recognition

While specific SAR studies detailing the precise role of the methyl group at the 7-position of the 6-fluoro-7-methylchroman-2-carboxylic acid scaffold are not extensively documented in publicly available literature, the influence of such a substituent can be inferred from established principles in medicinal chemistry.

A methyl group can impact a molecule's biological profile in several ways:

Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a compound. This can enhance its ability to cross cell membranes and access hydrophobic binding pockets within a target protein.

Steric Effects: The size of the methyl group can provide a steric blocking effect, preventing unwanted metabolism at or near the 7-position. It can also enforce a specific conformation of the molecule that is favorable for binding to its target receptor.

Electronic Effects: As an electron-donating group through induction, the methyl group can modulate the electron density of the aromatic ring, which may influence interactions such as π-π stacking or cation-π interactions with the biological target.

Studies on related structures, such as 6-hydroxy-7-methoxychroman-2-carboxylic acid amides, have shown that substitution on the chroman ring is critical for activity, though this example involves a methoxy (B1213986) group. nih.gov General reviews on the topic confirm that the addition of a single methyl group can have a profound impact on pharmacological activity by "fine-tuning" the specificity of molecular recognition. mdpi.com Therefore, the 7-methyl group in this compound is presumed to play a crucial role in optimizing the molecule's interaction with its biological target through a combination of these effects.

Significance of the Carboxylic Acid Moiety at Position 2 for Target Binding and Activity

The carboxylic acid moiety at the 2-position of the chroman scaffold is a cornerstone of its biological activity. This functional group is ionizable at physiological pH, allowing it to act as a key interaction point with biological targets.

The negatively charged carboxylate can form strong ionic bonds or salt bridges with positively charged amino acid residues, such as arginine or lysine, within a receptor's binding site. sysrevpharm.org This type of interaction is often a critical anchor that secures the ligand in the correct orientation for its biological effect. Studies on nonsteroidal anti-inflammatory drugs (NSAIDs), many of which contain a carboxylic acid, have confirmed that this group is crucial for facilitating binding to proteins like serum albumin. sysrevpharm.org

Beyond direct binding, the carboxylic acid group is a versatile chemical handle. It can be modified into esters or amides, which serve as bioisosteres or prodrugs. researchgate.net Esterification, for example, neutralizes the negative charge and increases lipophilicity, which can alter the compound's pharmacokinetic profile. sysrevpharm.org The carboxylic acid can also act as an excellent chelating group for metal ions and provides a site for conjugation with other biomolecules to create targeted therapies. The fundamental importance of this group is highlighted by the fact that optically pure 6-fluoro-chroman-2-carboxylic acids are described as pivotal chiral building blocks for the pharmaceutical industry, underscoring the centrality of the carboxylic acid in their design. bldpharm.commdpi.com

Influence of Stereochemistry on Biological Efficacy and Selectivity

The carbon atom at the 2-position of the chroman ring is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). The specific three-dimensional arrangement of atoms, or stereochemistry, at this center is often a decisive factor in biological efficacy and selectivity.

Biological systems, being chiral themselves, frequently exhibit a high degree of stereoselectivity, where one enantiomer is significantly more active than the other. This is precisely the case for 6-fluorochroman-2-carboxylic acid derivatives. For example, the (S)-enantiomer of 6-fluoro-4-oxochroman-2-carboxylic acid is the specific key intermediate required for the synthesis of the aldose reductase inhibitor Fidarestat. nih.gov This indicates that the target enzyme, aldose reductase, preferentially binds the (S)-isomer.

Similarly, the synthesis of the cardiovascular drug Nebivolol specifically utilizes (S)-6-fluorochroman-2-carboxylic acid. researchgate.net The high demand for enantiomerically pure forms of these compounds has driven the development of specialized enzymatic resolution techniques to separate the (S) and (R)-enantiomers of 6-fluoro-chroman-2-carboxylic acid (FCCA), further emphasizing that the biological activity is tied to a specific stereoisomer. bldpharm.commdpi.com Computational studies have correlated the absolute configuration at the C2 position with the helicity of the dihydropyran ring, which in turn influences the molecule's specific optical rotation and likely its interaction with chiral biological targets. researchgate.net

Contributions of Other Scaffold Modifications to Biological Profiles (e.g., amides, ring system alterations)

Modifications to the this compound scaffold beyond the core substituents offer additional avenues to modulate biological activity. Converting the carboxylic acid at position 2 into an amide is a common and effective strategy.

A series of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-substituted phenylamides were synthesized and evaluated as inhibitors of nuclear factor-kappaB (NF-κB). The nature of the substituent on the N-phenyl ring dramatically affected potency. Compounds with methyl, trifluoromethyl, or chloro substituents were potent inhibitors, while those with hydroxyl or methoxy groups were inactive, demonstrating the sensitivity of the target to the amide substitution pattern. nih.gov In another study, chromone-2-carboxamide derivatives showed that adding groups like propyl or 3-ethylphenyl to the amide side chain positively impacted cytotoxic activity. nih.gov

| Compound | Substituent on Phenyl Ring | IC₅₀ (µM) |

|---|---|---|

| 2a | H | >100 |

| 2b | 2-CH₃ | 60.2 |

| 2c | 3-CH₃ | 40.5 |

| 2d | 4-CH₃ | 24.3 |

| 2j | 4-CF₃ | 24.1 |

| 2l | 3-Cl | 20.1 |

| 2n | 4-Cl | 6.0 |

| KL-1156 (Reference) | - | 24.0 |

Alterations to the chroman ring system itself also yield compounds with distinct biological profiles. The introduction of a ketone at the 4-position creates a chroman-4-one (or oxochroman). As noted, 6-fluoro-4-oxochroman-2-carboxylic acid is a key precursor to Fidarestat, indicating this ring alteration is compatible with potent biological activity. nih.gov Further modifications, such as the synthesis of novel amino derivatives and carboxamides of chromen-2-one (a related scaffold), have led to the discovery of compounds with significant antimicrobial efficacy.

| Compound | Activity against Aspergillus species (MIC, µg/mL) | Activity against pathogenic bacteria (µg/disc) |

|---|---|---|

| 9 | 15.62 - 31.25 | - |

| 10 | - | up to 1.90 |

| 13 | - | up to 1.90 |

More complex alterations, such as fusing other heterocyclic rings to the chroman backbone or attaching a styryl group at the 2-position, have been explored to generate diverse chemical libraries with a wide range of biological activities, including antitumor and anti-inflammatory properties. These studies collectively show that the chroman scaffold is a highly adaptable template for drug discovery.

Mechanistic Elucidation and Computational Studies

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular simulations have been instrumental in clarifying the enantioselective interactions between precursors of 6-fluoro-chroman-2-carboxylic acid (FCCA) and specific enzymes. While direct docking studies on 6-fluoro-7-methylchroman-2-carboxylic acid are not extensively published, research on the enzymatic resolution of its parent compound's methyl ester provides significant insights.

Notably, the enzymatic hydrolysis of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) using two distinct esterases, EstS and EstR from Geobacillus thermocatenulatus, has been elucidated through molecular simulations. rsc.org These studies were performed to understand the high degree of enantioselectivity observed, where EstS preferentially produces (S)-FCCA and EstR produces (R)-FCCA. rsc.org The simulations revealed the specific binding modes and active site conformations that lead to these highly selective catalytic activities. rsc.org This approach allows for the rational design of processes to produce optically pure FCCAs, which are valuable chiral intermediates in the pharmaceutical industry. rsc.orgresearchgate.net

The insights gained from these simulations are critical for process optimization, enabling the development of innovative methods like "sequential biphasic batch resolution" to enhance productivity and yield. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful theoretical tools used to investigate the electronic structure and reactivity of molecules. For chroman derivatives, these calculations can predict reaction mechanisms, transition states, and activation energies. u-tokyo.ac.jp Methods like Quantum Mechanics/Molecular Mechanics (QM/MM) combine the accuracy of quantum chemistry for the reactive center with the efficiency of molecular mechanics for the larger protein environment, providing a realistic model of enzyme catalysis. u-tokyo.ac.jpnih.gov

While specific quantum chemical studies for this compound are not prominent in the literature, extensive crystallographic data exists for the closely related intermediate, 6-fluoro-4-oxochroman-2-carboxylic acid. researchgate.netnih.gov This data provides precise atomic coordinates, bond lengths, and angles, which are essential starting points for high-level computational analysis. researchgate.netnih.gov For instance, the crystal structure reveals a dihydropyranone ring in an envelope conformation. researchgate.netnih.gov Such structural details are used to build and validate models for quantum chemical calculations, which can then elucidate properties like electronic distribution and reactivity, influenced by the fluorine substituent.

Table 1: Selected Crystallographic Data for 6-Fluoro-4-oxochroman-2-carboxylic acid

| Parameter | Value |

| Molecular Formula | C₁₀H₇FO₄ |

| Molecular Weight | 210.16 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.3472 (11) |

| b (Å) | 12.748 (3) |

| c (Å) | 12.785 (3) |

| V (ų) | 871.5 (3) |

| Data sourced from single-crystal X-ray study at T = 113 K. researchgate.net |

Identification of Molecular Targets and Signaling Pathways

The molecular targets for this class of compounds are primarily identified through their role as intermediates in the synthesis of active pharmaceutical ingredients.

The optically active (S)-6-fluoro-4-oxochroman-2-carboxylic acid is a confirmed key intermediate in the synthesis of Fidarestat. researchgate.netnih.gov Fidarestat is a potent inhibitor of the enzyme aldose reductase . researchgate.net This enzyme is a critical component of the polyol pathway, which becomes significant in hyperglycemic conditions associated with diabetes mellitus. By inhibiting aldose reductase, Fidarestat is investigated for its potential to prevent or treat diabetic complications such as neuropathy and retinopathy. Therefore, aldose reductase is a primary molecular target for this structural class.

Additionally, studies on the biotransformation of the precursor, methyl 6-fluoro-chroman-2-carboxylate, have identified specific enzymes that act upon it. rsc.org

Table 2: Identified Molecular Targets for 6-Fluorochroman-2-carboxylic Acid and its Precursors

| Compound | Molecular Target | Function of Target |

| (S)-6-fluoro-4-oxochroman-2-carboxylic acid | Aldose Reductase | Catalyzes the reduction of glucose to sorbitol in the polyol pathway; implicated in diabetic complications. researchgate.netnih.gov |

| Methyl 6-fluoro-chroman-2-carboxylate | Esterase (EstS) | Hydrolyzes the ester to produce (S)-6-fluoro-chroman-2-carboxylic acid with high enantioselectivity. rsc.org |

| Methyl 6-fluoro-chroman-2-carboxylate | Esterase (EstR) | Hydrolyzes the ester to produce (R)-6-fluoro-chroman-2-carboxylic acid with high enantioselectivity. rsc.org |

The involvement with aldose reductase firmly places this chemical scaffold within the signaling pathways related to diabetic complications.

Investigation of Metabolic Pathways and Biotransformation (in vitro and in vivo studies)

The biotransformation of 6-fluoro-chroman-2-carboxylic acid precursors has been well-documented, particularly through in vitro enzymatic studies. The most prominent pathway is the enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC). rsc.org

This process uses whole-cell catalysts expressing specific esterases to achieve highly efficient and selective hydrolysis. rsc.org In a sequential batch process, one esterase is used to produce one enantiomer, after which the catalyst is switched to produce the other. rsc.org This established in vitro biotransformation is a key technology for producing the optically pure forms of the acid. rsc.org

Table 3: Results of Sequential Enzymatic Resolution of Methyl 6-fluoro-chroman-2-carboxylate

| Product | Enantiomeric Excess (ee) | Total Mole Yield | Time |

| (S)-FCCA | 96.9% | 93.5% (combined) | 40 h |

| (R)-FCCA | 99.1% | 93.5% (combined) | 40 h |

| Data from a ten-batch sequential resolution process. rsc.org |

While specific in vivo metabolic studies on this compound are limited, studies on other fluorinated carboxylic acids, such as 6:2 fluorotelomer carboxylic acid (6:2 FTCA), provide potential insights. nih.gov Such compounds can exhibit significant differences in bioaccumulation and hepatotoxicity compared to their sulfonic acid analogs. nih.gov For instance, in vivo studies in mice have shown that related fluorinated acids can activate nuclear receptors like PPARγ, influencing lipid metabolism pathways. nih.gov General metabolic pathways for xenobiotic carboxylic acids can include oxidation and conjugation to enhance water solubility and facilitate excretion. nih.gov However, the specific in vivo metabolic fate of this compound requires dedicated investigation.

Future Research Directions and Therapeutic Potential

Design and Synthesis of Novel 6-Fluoro-7-methylchroman-2-carboxylic Acid Analogues with Enhanced Selectivity

The strategic design and synthesis of novel analogues of this compound are pivotal for enhancing its therapeutic potential. The primary goal is to improve selectivity towards specific biological targets, thereby minimizing off-target effects. Future research in this area will likely concentrate on several key chemical modifications.

Key Areas for Analogue Design:

Stereochemistry at C-2: The carboxylic acid at the 2-position introduces a chiral center. The synthesis and biological evaluation of individual enantiomers ((R) and (S)) are crucial, as different stereoisomers often exhibit distinct pharmacological activities. rsc.org Enzymatic resolution methods, which have been successfully applied to related 6-fluorochroman-2-carboxylic acids, could be adapted for this purpose. rsc.org

Modifications of the Carboxylic Acid Group: Conversion of the carboxylic acid to various bioisosteres such as esters, amides, or tetrazoles can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. These modifications can influence cell permeability, metabolic stability, and binding interactions with target proteins.

Substitution on the Chroman Ring System: While the core is defined as 6-fluoro-7-methylchroman, further substitutions on the aromatic ring or the dihydropyran ring could fine-tune the electronic properties and steric bulk of the molecule. This could lead to enhanced binding affinity and selectivity.

Conformational Restriction: Introducing conformational constraints, a strategy that has proven successful for other chroman derivatives in enhancing potency and selectivity, could be applied. nih.gov This might involve the synthesis of bridged or spirocyclic analogues.

A representative synthesis of the parent compound, 6-fluorochroman-2-carboxylic acid, involves the hydrogenation of 6-fluoro-2H-chromene-2-carboxylic acid using a palladium on carbon catalyst. chemicalbook.com Similar synthetic strategies can be adapted for the 7-methyl substituted analogue.

Exploration of New Biological Targets and Therapeutic Applications

While the biological activity of this compound itself is not extensively documented, the broader class of chroman derivatives has shown a wide range of pharmacological effects. This provides a fertile ground for exploring new therapeutic applications for this specific molecule.

Potential Therapeutic Areas:

Anticancer Agents: Chromone (B188151) derivatives, structurally related to chromans, have been investigated as potential topoisomerase inhibitors for cancer therapy. nih.gov The unique substitution pattern of this compound could be exploited to design novel anticancer agents with improved efficacy and reduced toxicity.

Neurological Disorders: Research has shown that certain chroman derivatives act as potent and selective inhibitors of the NaV1.8 sodium channel, a key target for the treatment of pain. nih.gov Given the importance of ion channels in neurological function, analogues of this compound could be screened for activity against a panel of ion channels implicated in various neurological disorders.

Metabolic Diseases: The parent compound, (S)-6-fluoro-4-oxochroman-2-carboxylic acid, is a key intermediate in the synthesis of Fidarestat, an aldose reductase inhibitor developed for the treatment of diabetic complications. nih.govnih.gov This historical link suggests that this compound and its derivatives may possess activity against metabolic targets.

Antiviral and Antimicrobial Agents: Flavonoids, which often contain a chroman or chromone core, have demonstrated antiviral properties. nih.gov The unique electronic nature of the fluorine substituent in this compound could enhance its potential as an antiviral or antimicrobial agent.

Development of Advanced Computational Models for Predictive Pharmacology

The integration of computational chemistry and molecular modeling is essential for accelerating the drug discovery process for this compound analogues. These models can provide valuable insights into the structure-activity relationships (SAR) and guide the design of more potent and selective compounds.

Computational Approaches:

Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound analogues to the active sites of various biological targets. This allows for the prioritization of compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of analogues with their biological activity. These models can then be used to predict the activity of virtual compounds, further streamlining the design process.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how these molecules interact with their targets over time, offering a deeper understanding of the binding mechanism and the role of conformational changes. youtube.com

The development of accurate predictive models relies on the availability of high-quality experimental data for a diverse set of analogues.

Integration with High-Throughput Screening for Lead Discovery

High-throughput screening (HTS) is a powerful tool for identifying initial "hits" from large compound libraries that can be further optimized into lead compounds. youtube.com A library of diverse this compound analogues could be synthesized and subjected to HTS against a wide range of biological targets.

HTS Strategies:

Target-Based Screening: This involves screening the compound library against a specific, validated biological target, such as an enzyme or a receptor. youtube.com

Phenotypic Screening: In this approach, compounds are tested for their ability to produce a desired phenotypic change in cells or whole organisms, without prior knowledge of the specific molecular target. youtube.com This can lead to the discovery of compounds with novel mechanisms of action.

The combination of a well-designed compound library and a robust HTS platform will be crucial for uncovering the full therapeutic potential of this chemical scaffold.

Collaborative Research Endeavors in Chroman-Based Drug Discovery

The multifaceted nature of modern drug discovery necessitates a collaborative approach, bringing together expertise from various disciplines. Advancing the therapeutic potential of this compound will benefit significantly from partnerships between academic research institutions, pharmaceutical companies, and specialized contract research organizations (CROs).

Benefits of Collaboration:

Access to Expertise: Collaborations can provide access to specialized knowledge in areas such as synthetic chemistry, computational modeling, high-throughput screening, and clinical trial design. wehi.edu.au

Shared Resources: Joint ventures allow for the sharing of expensive instrumentation, compound libraries, and other critical resources.

Accelerated timelines: By working together, different aspects of the drug discovery process can be pursued in parallel, potentially reducing the time it takes to bring a new therapeutic to market. wehi.edu.au

Such collaborative efforts will be instrumental in navigating the complexities of drug development and translating the promising chemical properties of this compound into tangible clinical benefits.

Q & A

Q. What established synthetic routes are available for 6-Fluoro-7-methylchroman-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step regioselective fluorination and chroman ring formation. A common approach includes:

- Step 1 : Starting with 7-methylchroman-2-carboxylic acid derivatives, followed by electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce the fluorine atom at the 6-position .

- Step 2 : Methyl group retention at the 7-position requires careful control of reaction temperature (e.g., 0–5°C) to avoid demethylation side reactions.

- Step 3 : Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Optimization focuses on catalyst selection (e.g., palladium for coupling reactions) and solvent polarity to enhance yield and regioselectivity.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : - and -NMR confirm fluorine placement and methyl group integration. For example, the 7-methyl group appears as a singlet (~δ 2.1 ppm), while -NMR shows a peak near -120 ppm .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry validates molecular weight (MW: 212.19 g/mol) and purity (>98%).

- X-ray Crystallography : Resolves stereochemical ambiguities in the chroman ring system.

Q. How can researchers mitigate impurities during synthesis, and what purification methods are most effective?

Common impurities include de-fluorinated byproducts or oxidized chroman derivatives. Strategies involve:

- Stepwise Monitoring : Use TLC (thin-layer chromatography) at each synthetic stage to track byproducts.

- Recrystallization : Ethanol/water mixtures effectively remove polar impurities.

- Ion-Exchange Chromatography : Useful for separating carboxylic acid derivatives from non-acidic contaminants .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug discovery contexts?

- Density Functional Theory (DFT) : Models the compound’s electronic structure to predict sites for nucleophilic/electrophilic attack. For example, the carboxylic acid group’s pKa (~2.8) can be calculated to assess ionization in physiological conditions.

- Molecular Docking : Screens interactions with biological targets (e.g., cyclooxygenase enzymes) by simulating binding affinities and steric compatibility. Software like AutoDock Vina or Schrödinger Suite is recommended .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration).

Q. What methodologies address discrepancies in reported biological activity data for this compound?

- Meta-Analysis : Systematically compare data across studies, focusing on variables like assay type (e.g., cell-based vs. enzymatic), pH, and solvent (DMSO vs. saline).

- Dose-Response Replication : Reproduce experiments under standardized conditions (e.g., IC50 measurements in triplicate) to isolate confounding factors .

- Controlled Degradation Studies : Assess compound stability under storage conditions (e.g., light, temperature) to rule out decomposition as a source of variability .

Q. Which in vivo models are suitable for studying the pharmacokinetics of this compound?

- Rodent Models : Sprague-Dawley rats or C57BL/6 mice are used for bioavailability studies. Administer the compound orally or intravenously, then measure plasma concentrations via LC-MS/MS.

- Tissue Distribution : Radiolabel the compound (e.g., -tagged) to track accumulation in organs like the liver or kidneys.

- Metabolite Profiling : Use liver microsomes or hepatocyte assays to identify phase I/II metabolites (e.g., glucuronidation of the carboxylic acid group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.